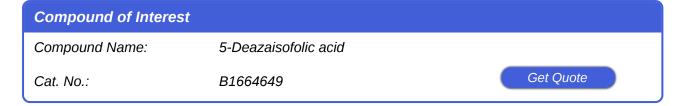


5-Deazaisofolic Acid: A Technical Guide to its Discovery and History

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazaisofolic acid is a synthetic analogue of folic acid that belongs to the class of compounds known as antifolates. These compounds are designed to interfere with the metabolic processes that rely on folic acid, particularly the synthesis of nucleotides, which are the building blocks of DNA and RNA. The rationale behind the development of **5-deazaisofolic acid** and similar analogues stems from the urgent need for novel and more effective anticancer agents.[1] By replacing the nitrogen atom at the 5th position of the pteridine ring system with a carbon atom, researchers aimed to create compounds with altered biochemical properties that could overcome the resistance mechanisms developed by cancer cells against existing antifolate drugs like methotrexate.[1][2] This modification was prompted by the promising antitumor activities observed in other deaza analogues of folic acid, such as 5-deaza-5,6,7,8-tetrahydrofolic acid and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF).[1]

Discovery and Synthesis

5-Deazaisofolic acid was first synthesized and reported in 1991 by Singh et al.[1] The synthesis is a multi-step process involving the preparation of two key intermediates followed by a reductive condensation and a final deprotection step.

Key Intermediates:



- 2,6-Diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine: This heterocyclic core is a crucial building block for the synthesis of 5-deazafolate analogues.
- Di-tert-butyl N-(4-formylbenzoyl)-L-glutamate: This compound provides the paminobenzoylglutamic acid (PABA-Glu) tail of the folic acid analogue, with the glutamate carboxyl groups protected as tert-butyl esters.

The synthesis culminates in the reductive condensation of these two intermediates, followed by the removal of the tert-butyl protecting groups using trifluoroacetic acid to yield **5-deazaisofolic** acid.

Biological Activity

Initial biological evaluations of **5-deazaisofolic acid** and its oxidized analogues revealed them to be poor inhibitors of tumor cell growth. The focus of research quickly shifted to its reduced form, 5-deaza-5,6,7,8-tetrahydroisofolic acid, which demonstrated more significant, albeit still modest, activity.

Quantitative Data

The available quantitative data for the biological activity of **5-deazaisofolic acid** and its reduced analogue is limited. The following table summarizes the key findings from the initial 1991 study by Singh et al.

Compound	Cell Line	IC50 (μM)	Notes
5-Deazaisofolic acid	MCF-7	>100	Poor inhibitor of tumor cell growth.
5-Deaza-5,6,7,8- tetrahydroisofolic acid	MCF-7	~1	Nearly 100-fold less potent than DDATHF.

Mechanism of Action (Proposed)

While the specific mechanism of action for **5-deazaisofolic acid** has not been extensively studied, it is proposed to function as a classical antifolate, similar to other deaza and dideaza analogues. This proposed mechanism involves several key steps:



- Cellular Uptake: The molecule is transported into the cancer cell.
- Intracellular Reduction: The pyridopyrimidine ring system is likely reduced by intracellular enzymes, such as dihydrofolate reductase (DHFR), to its active tetrahydro form.
- Polyglutamylation: The reduced molecule is then a substrate for folylpolyglutamate synthetase (FPGS), which adds multiple glutamate residues to the molecule. This polyglutamation traps the drug inside the cell and increases its affinity for target enzymes.
- Enzyme Inhibition: The polyglutamated form of 5-deaza-5,6,7,8-tetrahydroisofolic acid is
 hypothesized to be a potent inhibitor of thymidylate synthase (TS). TS is a critical enzyme in
 the de novo synthesis of thymidylate, a necessary precursor for DNA synthesis. Inhibition of
 TS leads to a depletion of thymidylate, resulting in the inhibition of DNA replication and cell
 death.

Studies on the closely related 5,8-dideazaisofolic acid have shown that its cytotoxicity is reversed by thymidine, strongly suggesting that thymidylate synthase is the primary intracellular target.

Experimental Protocols

The following are detailed experimental protocols based on the original synthesis described by Singh et al. and general chemical principles.

Synthesis of 5-Deazaisofolic Acid

Step 1: Reductive Condensation of 2,6-Diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine with Di-tert-butyl N-(4-formylbenzoyl)-L-glutamate

- To a stirred solution of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine (1 equivalent) and di-tert-butyl N-(4-formylbenzoyl)-L-glutamate (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and dichloromethane (DCM), add a reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents) are commonly used for reductive aminations.
- The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.



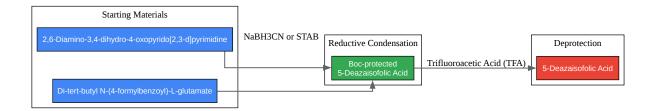
- The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- The product is extracted with an organic solvent such as ethyl acetate. The combined
 organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and
 concentrated under reduced pressure to yield the crude Boc-protected 5-deazaisofolic acid.
- The crude product may be purified by column chromatography on silica gel.

Step 2: Deprotection of Boc-protected 5-Deazaisofolic Acid

- The Boc-protected **5-deazaisofolic acid** from the previous step is dissolved in a suitable solvent, typically dichloromethane (DCM).
- Trifluoroacetic acid (TFA) is added to the solution (a common ratio is 1:1 v/v DCM:TFA).
- The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the deprotection is monitored by TLC or LC-MS.
- Upon completion, the solvent and excess TFA are removed under reduced pressure.
- The resulting residue is triturated with diethyl ether to precipitate the product.
- The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield
 5-deazaisofolic acid as the trifluoroacetate salt. The salt can be converted to the free acid by appropriate workup if necessary.

Visualizations Synthesis Workflow



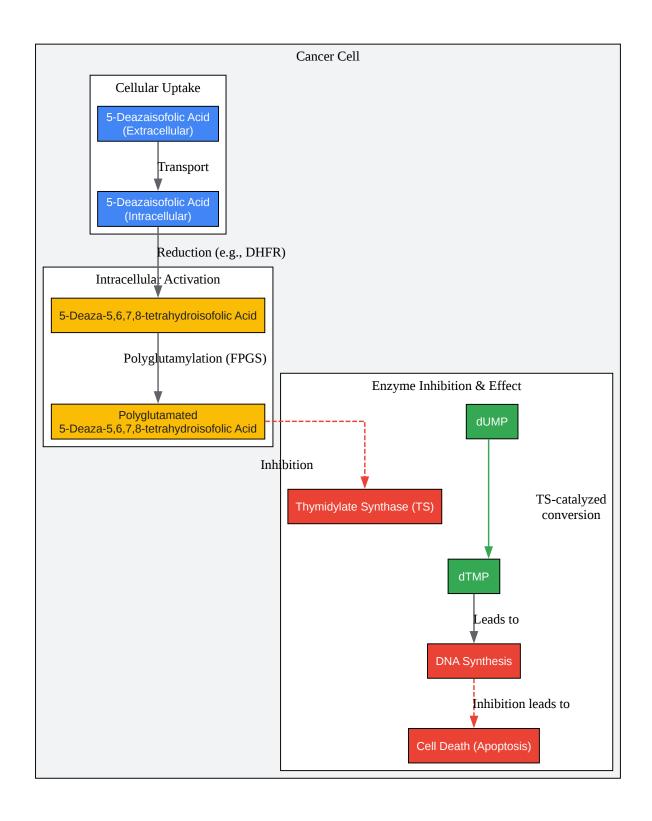


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Caption: Synthetic pathway of 5-Deazaisofolic acid.

Proposed Mechanism of Action





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Caption: Proposed mechanism of action for **5-Deazaisofolic acid**.



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